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Compound Name: GW3965 hydrochloride

Cat. No.: B1672460 Get Quote

For Researchers, Scientists, and Drug Development
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Introduction:

GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors

(LXR), LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a critical role in the

regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[3] Activation of

LXRs by agonists like GW3965 has shown therapeutic potential in various preclinical mouse

models of human diseases, including atherosclerosis, neurodegenerative disorders, and

metabolic syndrome. These notes provide a comprehensive overview of the recommended

dosages, experimental protocols, and underlying signaling pathways for the application of

GW3965 hydrochloride in mouse models.

Data Presentation: Recommended Dosages
The effective dosage of GW3965 hydrochloride in mice can vary significantly depending on

the disease model, the administration route, and the desired therapeutic outcome. The

following table summarizes dosages cited in various studies.
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Disease
Model

Mouse
Strain

Dosage
Administrat
ion Route

Duration
Key
Findings

Atheroscleros

is
LDLR-/- 10 mg/kg/day

Oral (in

chow)
12 weeks

Reduced

atheroscleroti

c lesion area

by 53% in

males and

34% in

females.[4]

Atheroscleros

is
apoE-/- 10 mg/kg/day

Oral (in

chow)
12 weeks

Reduced

atheroscleroti

c lesion area

by 47%.[4]

Atheroscleros

is
Ldlr-/- 10 mg/kg

Intravenous

(in

nanoparticles

)

2 weeks (6

injections)

Reduced

macrophage

content in

plaques by

50%.[5]

Neuroinflam

mation /

Stroke

C57BL/6
5, 10, or 20

mg/kg/day

Intraperitonea

l injection
14 days

Dose-

dependently

improved

functional

outcome after

stroke.[6]

Neuroinflam

mation /

Stroke

C57BL/6 10 mg/kg/day
Intraperitonea

l injection
7 days

Reduced

lesion volume

and promoted

hematoma

clearance

after

intracerebral

hemorrhage.

[7]
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Neuroprotecti

on
C57BL/6 10 mg/kg/day

Intraperitonea

l injection
28 days

Protected

oligodendroc

ytes in a

stress-

induced

mouse

model.[8]

Obesity /

Metabolic

Disorder

ob/ob 10 mg/kg/day
In drinking

water
5 weeks

Decreased

visceral fat

and

increased

subcutaneou

s fat storage.

[9]

Peripheral

Neuropathy

Aged (21-

month-old)

C57BL/6

25 mg/kg/day Not specified 3 months

Prevented

mechanical

hypersensitivi

ty and

thermal

hyperalgesia.

[10]

Glioblastoma Not specified 40 mg/kg Oral Not specified

Inhibited

tumor growth

by 59% and

increased

apoptosis.[2]

General Lipid

Metabolism
C57BL/6 10 mg/kg Oral Single dose

Upregulated

ABCA1

expression 8-

fold and

raised HDL

levels by

30%.[1]
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Experimental Protocols
Preparation of GW3965 Hydrochloride for In Vivo
Administration
a) Formulation for Oral Administration (in chow):

Objective: To provide a stable and consistent daily dose of GW3965 through the animal's

diet.

Procedure:

Calculate the total amount of GW3965 hydrochloride required based on the estimated

daily food consumption of the mice and the desired dosage (e.g., 10 mg/kg/day).

Thoroughly mix the calculated amount of GW3965 with a small portion of the powdered

chow.

Gradually add the pre-mixed chow to the bulk of the powdered chow and mix until a

homogenous distribution is achieved.

The chow can then be provided to the animals ad libitum.

b) Formulation for Oral Gavage:

Objective: To administer a precise dose of GW3965 directly into the stomach.

Vehicle: A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC)

and 0.1% Tween 80 in sterile water.

Procedure:

Weigh the required amount of GW3965 hydrochloride.

Prepare the vehicle solution.

Add the GW3965 powder to the vehicle and vortex thoroughly to create a uniform

suspension.
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Administer the suspension to the mice using an appropriate gauge gavage needle.

c) Formulation for Intraperitoneal (IP) Injection:

Objective: To deliver GW3965 systemically via the peritoneal cavity.

Vehicle: A solution of 50% DMSO in sterile saline is a commonly used vehicle.[7]

Procedure:

Dissolve the GW3965 hydrochloride in DMSO to create a stock solution.

Dilute the stock solution with sterile saline to the final desired concentration and a 50%

DMSO content.

Administer the solution to the mice via intraperitoneal injection.

d) Formulation for Administration in Drinking Water:

Objective: For long-term administration in a less stressful manner.

Vehicle: A solution containing 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80, 3.6 g/l

NaH₂PO₄, and 5.5 g/l NaHPO₄ in the drinking water.[9]

Procedure:

Prepare the vehicle solution in the drinking water.

Dissolve the GW3965 hydrochloride in the vehicle-containing water to the desired

concentration.

Provide the medicated water to the animals as their sole source of drinking water. Monitor

water intake to ensure proper dosing.

General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using GW3965 in a

mouse model of atherosclerosis.
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Phase 1: Acclimatization & Diet

Phase 2: Treatment

Phase 3: Endpoint Analysis

Acclimatization
(1 week)

High-Fat/Western Diet Induction
(e.g., 8 weeks)

Randomization into Groups
(Vehicle vs. GW3965)

Daily Dosing with GW3965 or Vehicle
(e.g., 10 mg/kg/day in chow for 12 weeks)

Regular Monitoring
(Weight, Food/Water Intake)

Euthanasia & Tissue Collection

Blood Collection
(Lipid Profile Analysis)

Aorta Dissection
(En face lesion analysis)

Liver Collection
(Gene Expression, Histology)

Click to download full resolution via product page

Figure 1: A generalized experimental workflow for a mouse atherosclerosis study.

Signaling Pathways
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GW3965 exerts its effects primarily through the activation of Liver X Receptors (LXRα and

LXRβ). Upon binding to GW3965, LXRs form a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions

of target genes, thereby modulating their transcription.

A key pathway affected by GW3965, particularly relevant in the context of atherosclerosis, is

the reverse cholesterol transport pathway. Activation of LXR induces the expression of ATP-

binding cassette (ABC) transporters, ABCA1 and ABCG1.[4] These transporters are crucial for

mediating the efflux of cholesterol from peripheral cells, such as macrophages in

atherosclerotic plaques, to high-density lipoprotein (HDL) particles for transport back to the

liver.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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